molecular formula C26H16Cl2O6S B4995504 sulfonyldi-4,1-phenylene bis(2-chlorobenzoate)

sulfonyldi-4,1-phenylene bis(2-chlorobenzoate)

Cat. No. B4995504
M. Wt: 527.4 g/mol
InChI Key: PDDMIVGZKNFJDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sulfonyldi-4,1-phenylene bis(2-chlorobenzoate) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a white crystalline solid that is insoluble in water but soluble in organic solvents.

Mechanism of Action

Sulfonyldi-4,1-phenylene bis(2-chlorobenzoate) is believed to function as a flame retardant by releasing free radicals that react with the combustion products, thereby inhibiting the spread of flames. It has also been found to act as a nucleating agent, which promotes the formation of a char layer that further inhibits the spread of flames.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of sulfonyldi-4,1-phenylene bis(2-chlorobenzoate) on living organisms. However, it has been found to be non-toxic and non-carcinogenic, making it safe for use in various applications.

Advantages and Limitations for Lab Experiments

One of the main advantages of sulfonyldi-4,1-phenylene bis(2-chlorobenzoate) is its excellent thermal stability, which makes it useful in the production of high-performance polymers and plastics. It also exhibits excellent flame-retardant properties, making it useful in various applications. However, its limited solubility in water and some organic solvents can make it challenging to work with in lab experiments.

Future Directions

There are several areas for future research on sulfonyldi-4,1-phenylene bis(2-chlorobenzoate). One area is to explore its potential as a flame retardant in various materials, including textiles, electronics, and construction materials. Another area is to investigate its potential use as a nucleating agent in various polymers and plastics. Further research is also needed to understand its biochemical and physiological effects on living organisms.
Conclusion:
In conclusion, sulfonyldi-4,1-phenylene bis(2-chlorobenzoate) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a white crystalline solid that is insoluble in water but soluble in organic solvents. It has been extensively studied for its potential use as a flame retardant and nucleating agent in various materials. Further research is needed to explore its potential applications and understand its biochemical and physiological effects.

Synthesis Methods

Sulfonyldi-4,1-phenylene bis(2-chlorobenzoate) can be synthesized through a multi-step process involving the reaction of 4,4'-dichlorodiphenyl sulfone with 2-chlorobenzoic acid in the presence of a catalyst. The reaction is carried out under high temperature and pressure to yield the final product.

Scientific Research Applications

Sulfonyldi-4,1-phenylene bis(2-chlorobenzoate) has been extensively studied for its potential applications in various fields. It has been found to exhibit excellent thermal stability, which makes it useful in the production of high-performance polymers and plastics. It has also been studied for its potential use as a flame retardant in various materials.

properties

IUPAC Name

[4-[4-(2-chlorobenzoyl)oxyphenyl]sulfonylphenyl] 2-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H16Cl2O6S/c27-23-7-3-1-5-21(23)25(29)33-17-9-13-19(14-10-17)35(31,32)20-15-11-18(12-16-20)34-26(30)22-6-2-4-8-24(22)28/h1-16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDDMIVGZKNFJDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)OC2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)OC(=O)C4=CC=CC=C4Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H16Cl2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

527.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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